molecular formula C12H17ClN2 B1412688 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride CAS No. 2206820-83-7

1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride

Cat. No. B1412688
CAS RN: 2206820-83-7
M. Wt: 224.73 g/mol
InChI Key: JSHUUDKRZXYMSW-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride is an organic compound with the molecular formula C12H16N2 . It belongs to the class of organic compounds known as n-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . These compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride consists of a 1H-indol-3-yl group attached to a propylamine group. The compound has an average mass of 188.269 Da and a monoisotopic mass of 188.131348 Da .

Scientific Research Applications

Molecular Structure and Bonding

  • The compound, also known as N-Methyl-N-propyltryptamine (MPT), exhibits interesting molecular bonding characteristics. Its molecules form one-dimensional chains through N—H...N hydrogen bonds between indole H atoms and trialkylamine N atoms, suggesting potential applications in molecular engineering (Chadeayne, Golen, & Manke, 2019).

Synthesis of Complex Compounds

  • It serves as a precursor in the synthesis of complex compounds like tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines and diazepino[1,2-a]indoles, showcasing its utility in organic synthesis (Katritzky, Jain, Akhmedova, & Xu, 2003).

Catalysis in Domino Reactions

  • This compound is instrumental in domino reactions involving arylamines, methyl propiolate, and aromatic aldehydes for synthesizing indol-3-yl acrylates, highlighting its catalytic capabilities in organic reactions (Zhang, Sun, & Yan, 2012).

Corrosion Inhibition

  • Derivatives of this compound, specifically 3-amino alkylated indoles, have been studied for their role in inhibiting corrosion in metals, which is significant for industrial applications (Verma et al., 2016).

Rearrangement Reactions

  • It's used in rearrangement reactions of bromo-indolyl-propanones, leading to the formation of various biologically active compounds, indicating its relevance in pharmaceutical research (Sanchez & Parcell, 1990).

Antimicrobial and Anti-Inflammatory Applications

  • Novel substituted indoles containing this compound have been synthesized and shown potential in antimicrobial and anti-inflammatory activities, underlining its significance in medical research (Gadegoni & Manda, 2013).

Surface Adsorption for Corrosion Prevention

  • Schiff bases derived from this compound, when adsorbed on stainless steel surfaces, have shown effective corrosion inhibition in acidic environments, which is crucial for material sciences (Vikneshvaran & Velmathi, 2017).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of tubulin polymerization. For instance, compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

Future Directions

The future directions for research on 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride and similar compounds could involve further development of tubulin polymerization inhibitors . Additionally, these compounds could be evaluated for their potential antimicrobial and antitubercular activities .

properties

IUPAC Name

1-(1-methylindol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-3-11(13)10-8-14(2)12-7-5-4-6-9(10)12;/h4-8,11H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHUUDKRZXYMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(C2=CC=CC=C21)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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